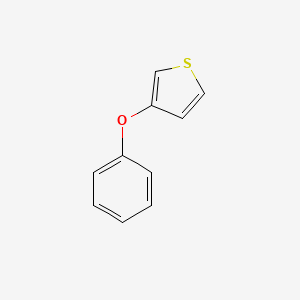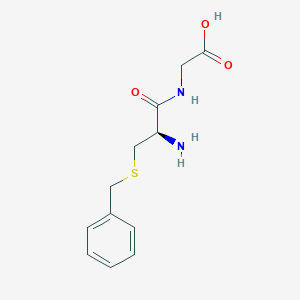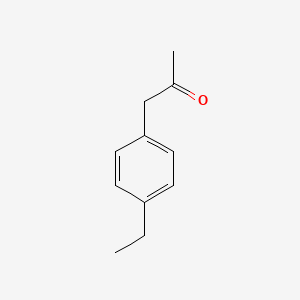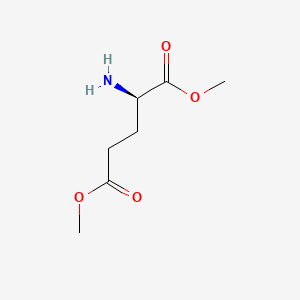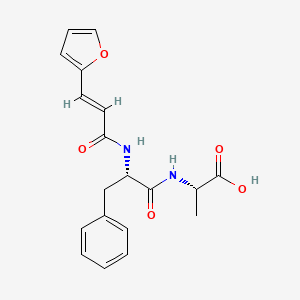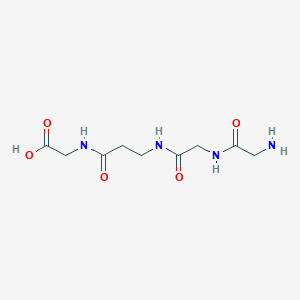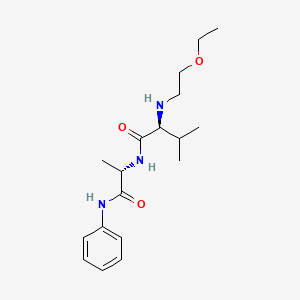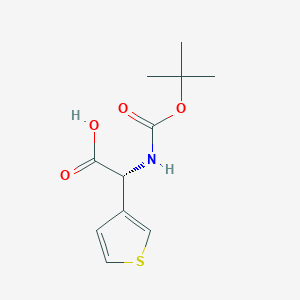
2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CMPCO) is a heterocyclic compound belonging to the oxadiazole class of compounds. It is an important intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. CMPCO has been studied extensively due to its wide range of applications and its potential to be used in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Microwave Irradiation in Synthesis : The use of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, a similar compound to 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, in synthesis under microwave irradiation shows advantages like high yield, elevated reaction rate, and simple work-up procedures, compared to traditional methods (Li Zheng, 2004).
- Spectral Characteristics : Studies on 2-chloromethyl-5-aryl-1,3,4-Oxadiazole reveal unique UV-Vis and fluorescent spectroscopy characteristics, emitting strong purple fluorescence in DMF solution and showing maximum absorptive wavelengths between 260-279 nm (C. Tong, 2011).
Potential Biological Applications
- Antifungal Properties : Certain derivatives of 1,3,4-oxadiazole, including those similar to 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, have shown potential as fungicidal agents. Specific compounds exhibited toxicity against fungi like Curvularia verruciformis and Alternaria tenuis (B. N. Goswami et al., 1984).
- Antibacterial Activity : Synthesized compounds in the 1,3,4-oxadiazole family, similar to the chemical , have been evaluated for antibacterial properties against Gram-positive and Gram-negative organisms, demonstrating effectiveness in some cases (A. Ghattas et al., 1982).
Materials Science and Engineering
- Photoluminescent Materials : The 2-chloromethyl-5-aryl-1,3,4-Oxadiazole compounds, closely related to 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, have been identified as purple luminescent materials, suggesting applications in materials science for photoluminescent purposes (C. Tong, 2011).
Pharmaceutical Research
- Central Nervous System Depressant Activity : Derivatives of 1,3,4-oxadiazole, which include compounds structurally similar to 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, have been synthesized and evaluated for central nervous system depressant activities, showing promise in certain cases (Poonam Singh et al., 2012).
Environmental and Analytical Chemistry
- Dipole Moments and Molecular Structure Analysis : Research into the molecular diagrams and dipole moments of various 1,3,4-oxadiazoles, including chlorine and other substituents, provides insight into their structural properties, which can be important in environmental and analytical chemistry applications (A. Lutskii et al., 1970)
Mécanisme D'action
Target of Action
It is postulated that it acts as an alkylating agent, interacting with various cellular components such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids .
Mode of Action
The compound’s mode of action is believed to involve the formation of covalent bonds with its targets, leading to changes in their structure and function . This interaction can disrupt normal cellular processes, potentially leading to cell death.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHBNXZBQTWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427894 | |
| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
24023-72-1 | |
| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
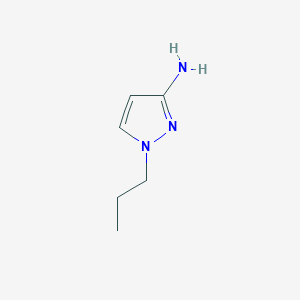
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)
